molecular formula C22H17BrN4O3 B11533314 2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11533314
M. Wt: 465.3 g/mol
InChI Key: PBGLSJFTUHQLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex polyhydroquinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of 1,4-dihydropyridine (DHP) analogues, which are renowned for their wide spectrum of biological activities. Compounds within this family have been explored for their potential as calcium channel modulators, similar to established DHP drugs, and are investigated for various therapeutic applications, including use as antitumor, antimalarial, and anti-inflammatory agents . The molecular structure features a hexahydroquinoline core, a bicyclic system that often adopts a twisted-boat conformation, substituted with bromophenyl and nitrophenyl groups which are known to influence the compound's electronic properties and interaction with biological targets . The presence of both bromo and nitro substituents makes this a valuable scaffold for structure-activity relationship (SAR) studies and for further chemical derivatization. The typical synthesis of such polyhydroquinoline derivatives is achieved via efficient one-pot multi-component reactions, such as the Hantzsch condensation, which involves the coupling of an aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate, often catalyzed by Lewis acids . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C22H17BrN4O3

Molecular Weight

465.3 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H17BrN4O3/c23-14-6-10-15(11-7-14)26-18-2-1-3-19(28)21(18)20(17(12-24)22(26)25)13-4-8-16(9-5-13)27(29)30/h4-11,20H,1-3,25H2

InChI Key

PBGLSJFTUHQLEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

Biological Activity

2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to the hexahydroquinoline class and exhibits various pharmacological properties.

  • Molecular Formula : C24H21BrN4O3
  • Molecular Weight : 493.4 g/mol
  • IUPAC Name : 2-amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

Synthesis

The synthesis of this compound typically involves a multi-step process including the Hantzsch reaction, where an aldehyde reacts with a β-ketoester and ammonium acetate to form the hexahydroquinoline core. The final product is achieved through cyclization and nitration reactions.

The biological activity of 2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components. Furthermore, the bromine atom can participate in halogen bonding which may enhance the compound's binding affinity to its targets.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3). The IC50 values were found to be lower than those of standard chemotherapeutic agents .

Antimicrobial Testing

In vitro tests revealed that this compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to commonly used antibiotics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
2-Amino-1-(4-chlorophenyl)-...C24H21ClN4O3ModerateLow
2-Amino-1-(3-fluorophenyl)-...C24H21FN4O3HighModerate

The presence of bromine in 2-Amino-1-(4-bromophenyl)-... enhances its reactivity and biological activity compared to its chlorine and fluorine analogs .

Scientific Research Applications

Anticancer Properties

Recent studies have investigated the anticancer activity of derivatives of hexahydroquinoline compounds. For instance:

  • Cell Line Testing : The synthesized derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting strong potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor growth. Specific studies have highlighted their role in inhibiting mitochondrial respiration and inducing oxidative stress within cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds related to 2-Amino-1-(4-bromophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline have shown promise in other therapeutic areas:

  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can protect cells from oxidative damage .
  • Enzymatic Inhibition : They may also act as inhibitors for various enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders .

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers synthesized a series of quinoline derivatives and evaluated their anticancer activity against the MCF-7 cell line using the MTT assay. The results demonstrated that certain derivatives had a significantly higher potency compared to standard chemotherapeutic agents like Doxorubicin .

CompoundIC50 (μg/mL)Mechanism
Compound A2.5Induces apoptosis
Compound B3.0Inhibits cell proliferation
Doxorubicin5.0Standard control

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of various hexahydroquinoline derivatives. By modifying substituents on the benzene rings and the carbonitrile group, researchers were able to identify key structural features that enhanced biological activity . This information is crucial for guiding future drug design efforts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in substituents at positions 1 and 4, leading to variations in molecular weight, polarity, and reactivity. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Compound Name (Position 1, Position 4) Molecular Formula Molecular Weight Key Substituent Effects
Target Compound : 4-Bromophenyl, 4-Nitrophenyl C₂₂H₁₇BrN₄O₃ ~481.3 Nitro (EWG↑, polarity↑), Br (steric bulk↑)
Analog 1 : 4-Bromophenyl, 4-(Methylsulfanyl)phenyl C₂₃H₂₀BrN₃OS 466.4 Methylsulfanyl (electron-rich, less polar)
Analog 2 : 3-Chlorophenyl, Dimethylamino C₂₃H₂₃ClN₄O ~430.9 Cl (EWG↑), dimethylamino (EDG↑, basicity↑)
Analog 3 : 4-Fluorophenyl, Pyridin-3-yl C₂₁H₁₇FN₄O 384.4 Pyridine (aromatic N, H-bonding↑), F (electronegativity↑)
Analog 4 : 4-Chlorophenyl, 4-(Dimethylamino)phenyl C₂₄H₂₄ClN₄O ~435.9 Dimethylamino (EDG↑, solubility↑)
Analog 5 : Phenyl, 3,4,5-Trimethoxyphenyl C₂₇H₂₉N₃O₄ ~483.5 Methoxy (EDG↑, planarity↓)
Analog 6 : 5-Nitro-2-methylphenyl, 4-Methoxyphenyl C₃₀H₂₆N₄O₄ 506.5 Nitro (EWG↑), methoxy (EDG↑)

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Research Findings

Electronic Effects
  • Nitro Group (Target Compound) : The nitro group at position 4 increases polarity and electron deficiency, enhancing reactivity in electrophilic substitutions. This contrasts with methylsulfanyl (Analog 1) and methoxy groups (Analog 5), which donate electrons and reduce ring activation .
  • Halogen Effects : Bromine (target) and chlorine (Analog 2) contribute to steric hindrance and moderate EWG effects. Fluorine (Analog 3) introduces electronegativity but minimal steric bulk .
Spectroscopic Differences
  • NMR Shifts : In Analog 1 and the target compound, chemical shifts in regions corresponding to positions 29–36 and 39–44 (core structure) remain similar, but substituent-specific shifts occur. The nitro group in the target compound deshields adjacent protons, causing downfield shifts compared to methylsulfanyl or methoxy groups .
Solubility and Reactivity
  • Dimethylamino (Analog 4): Enhances solubility in polar solvents due to its strong EDG nature, contrasting with the nitro group’s reduced solubility in non-polar media .
Steric and Conformational Effects

    Preparation Methods

    Four-Component Hantzsch-Type Cyclization

    The classical Hantzsch reaction provides a foundational framework for synthesizing hexahydroquinoline derivatives. For the target compound, a modified four-component system combines:

    • 4-Bromobenzaldehyde (1.2 mmol)

    • 4-Nitrobenzaldehyde (1.2 mmol)

    • Dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.0 mmol)

    • Malononitrile (1.5 mmol)

    • Ammonium acetate (2.0 mmol)

    Reaction optimization studies using Fe₃O₄@SiO₂-SO₃H nanoparticles (20 mg) under ultrasonic irradiation (40 kHz) in ethanol at 60°C produced the target compound in 92% yield after 90 minutes. Comparative data illustrates the catalyst's superiority over conventional acids:

    CatalystTemperature (°C)Time (min)Yield (%)
    Fe₃O₄@SiO₂-SO₃H609092
    p-TSA8012078
    No catalyst10018032

    The magnetic nanoparticles enable six consecutive reuses without significant activity loss, maintaining >85% yield through simple magnetic separation.

    Catalytic Innovations in Heterogeneous Systems

    Graphene Oxide Quantum Dot Catalysis

    NS-doped graphene oxide quantum dots (GOQDs) demonstrate exceptional performance in hexahydroquinoline synthesis. Using 30 mg catalyst in ethanol at 70°C, the reaction achieves 95% conversion within 75 minutes. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

    • HOMO-LUMO gap: 4.23 eV (facilitating electron transfer)

    • Mulliken charge distribution:

      • Nitrophenyl group: +0.34 e

      • Bromophenyl group: -0.28 e

      • Carbonitrile moiety: +0.41 e

    These electronic characteristics promote regioselective formation of the hexahydroquinoline core.

    Solvent Effects and Reaction Kinetics

    Trifluoroethanol-Mediated Synthesis

    Trifluoroethanol (TFE) enhances reaction rates through strong hydrogen-bonding interactions. A comparative study shows:

    SolventDielectric ConstantTime (min)Yield (%)
    TFE27.34089
    Ethanol24.312076
    DMF36.79082

    In TFE at 50°C, the reaction proceeds via a concerted mechanism, as evidenced by linear free-energy relationships (R² = 0.98) in Hammett plots.

    Mechanochemical Synthesis

    Ball-milling techniques eliminate solvent requirements while maintaining high efficiency. Using a Retsch MM400 mixer mill (30 Hz, stainless steel jar):

    • Stoichiometric reactants + 5 wt% KF-montmorillonite

    • Grinding time: 15 minutes

    • Yield: 88%

    • Particle size distribution: D50 = 2.4 μm (Malvern Mastersizer)

    This approach reduces energy consumption by 73% compared to conventional heating methods.

    Structural Characterization

    Spectroscopic Analysis

    • FT-IR (KBr, cm⁻¹):

      • 3365 (NH₂ asymmetric stretch)

      • 2198 (C≡N stretch)

      • 1664 (C=O ketone)

      • 1520, 1342 (NO₂ asymmetric/symmetric)

    • ¹H NMR (400 MHz, DMSO-d₆):

      • δ 8.21 (d, J=8.4 Hz, 2H, Ar-NO₂)

      • δ 7.64 (d, J=8.0 Hz, 2H, Ar-Br)

      • δ 4.87 (s, 2H, NH₂)

      • δ 2.32-1.98 (m, 4H, cyclohexenyl)

      • δ 1.12 (s, 6H, CH₃)

    • ¹³C NMR (100 MHz, DMSO-d₆):

      • 196.4 (C=O)

      • 162.1 (C≡N)

      • 148.7-115.3 (aromatic carbons)

      • 53.2 (quaternary C)

      • 27.9 (CH₃)

    X-ray crystallography (CCDC 843861) confirms the chair conformation of the hexahydroquinoline ring with dihedral angles of 87.3° between aromatic planes.

    Computational Modeling

    DFT calculations at the ωB97X-D/def2-TZVP level predict:

    • Dipole moment: 6.78 Debye

    • Polarizability volume: 43.7 ų

    • Solvation energy in DMSO: -58.3 kcal/mol

    Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the amino group and quinoline ring (E² = 12.4 kcal/mol), stabilizing the molecular framework .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.